(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea
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Overview
Description
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea is an organic compound that features a benzodioxin ring fused with a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiocyanate under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the substrate for the active site .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine: Similar structure but with a hydrazine group instead of thiourea.
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-benzenesulfonamide: Contains a benzenesulfonamide group, showing different biological activities.
Uniqueness
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea is unique due to its specific combination of the benzodioxin ring and thiourea group, which imparts distinct chemical and biological properties. Its potential as an enzyme inhibitor and antibacterial agent sets it apart from similar compounds .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c10-9(14)11-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H3,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHUIODCBXKMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420130-76-3 |
Source
|
Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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